AA-dUTP sodium salt

Catalog No.
S006704
CAS No.
936327-10-5
M.F
C₁₂H₂₀N₃NaO₁₄P₃+
M. Wt
546.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AA-dUTP sodium salt

CAS Number

936327-10-5

Product Name

AA-dUTP sodium salt

IUPAC Name

trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C₁₂H₂₀N₃NaO₁₄P₃+

Molecular Weight

546.21

InChI

InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

ACQVEFOMEJFFBB-YJXLGPCOSA-N

SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Description

AA-dUTP sodium salt is a fluorescent dye which can be used to stain cDNA.

Incorporation into Nucleic Acids

AA-dUTP sodium salt can be enzymatically incorporated into newly synthesized DNA during in vitro transcription reactions by certain polymerases like T7 RNA polymerase []. This incorporation introduces an amine group (NH2) into the DNA molecule at specific locations.

Labeling and Detection

The amine group introduced by AA-dUTP sodium salt acts as a functional group for further modifications. This allows researchers to label the modified DNA or RNA with various probes for detection purposes. Common labeling strategies include:

  • Fluorescent labeling: The amine group can be coupled to fluorescent dyes, enabling researchers to visualize the labeled nucleic acids using fluorescence microscopy or other techniques [].
  • Biotinylation: Biotin, a small molecule with high affinity for streptavidin, can be attached to the amine group. This allows researchers to capture and purify the labeled nucleic acids using streptavidin-conjugated magnetic beads or other affinity matrices [].
  • Hapten conjugation: Other haptens, such as digoxigenin or horseradish peroxidase (HRP), can also be conjugated to the amine group, enabling various detection methods like ELISA or immunohistochemistry [].

These labeling approaches facilitate diverse applications in molecular biology research, including:

  • Gene expression analysis: Studying the expression levels of specific genes by detecting the corresponding labeled transcripts (mRNA) [].
  • DNA/RNA sequencing: Labeling allows for efficient sequencing of modified or purified nucleic acids [].
  • In situ hybridization: Visualizing the location of specific DNA or RNA sequences within cells or tissues [].

Aminoallyl deoxyuridine 5'-triphosphate sodium salt, commonly referred to as AA-dUTP sodium salt, is a modified nucleotide that plays a significant role in molecular biology and biochemistry. Its molecular formula is C₁₄H₁₈N₄NaO₁₂P, with a molecular weight of approximately 589.17 g/mol. This compound is characterized by the presence of an aminoallyl group, which allows for the incorporation of amine functionalities into nucleic acids. AA-dUTP sodium salt is soluble in water and is typically used in various biochemical applications, including DNA labeling and modification .

AA-dUTP's mechanism of action relies on its ability to be a substrate for enzymes involved in DNA synthesis and its subsequent use for labeling. During reverse transcription or PCR amplification, AA-dUTP competes with UTP for incorporation into the growing DNA strand. The enzymes cannot differentiate between the two molecules based on the core structure. Once incorporated, the amine group on AA-dUTP becomes a handle for attaching fluorescent dyes or other labels without affecting the integrity of the DNA molecule [, ]. This allows researchers to create fluorescently labeled probes for various applications like DNA microarrays, fluorescence in situ hybridization (FISH), and studying gene expression.

That introduce the aminoallyl group.
  • Enzymatic Synthesis: Utilizing specific enzymes, such as nucleoside triphosphate hydrolases, to incorporate the aminoallyl modification directly into the nucleotide structure.
  • Phosphorylation: The synthesis often involves phosphorylation steps to convert deoxyuridine into its triphosphate form.
  • These methods allow for high yields and purity levels suitable for research applications .

    The biological activity of AA-dUTP sodium salt primarily stems from its role as a substrate for DNA polymerases. When incorporated into DNA, it can enhance the properties of nucleic acids, such as stability and binding affinity. The resulting amine-modified nucleic acids can be utilized in various applications, including gene expression studies, diagnostics, and therapeutic interventions. Additionally, the unique properties of AA-dUTP allow for improved detection methods in molecular biology experiments .

    AA-dUTP sodium salt has a wide range of applications in molecular biology:

    • DNA Labeling: It is commonly used for labeling DNA with fluorescent tags or biotin for visualization and purification.
    • Gene Expression Studies: Modified nucleotides can help study gene expression patterns through techniques like reverse transcription polymerase chain reaction (RT-PCR).
    • Diagnostic Tools: Its use in diagnostic assays aids in detecting specific nucleic acid sequences related to various diseases.
    • Therapeutic

    Interaction studies involving AA-dUTP sodium salt focus on its incorporation into DNA and subsequent interactions with proteins and other molecules. The amino group allows for covalent bonding with various reagents, enhancing detection methods and improving the stability of modified nucleic acids. Research indicates that DNA containing AA-dUTP exhibits distinct binding properties with proteins involved in DNA repair and replication processes .

    Several compounds share structural similarities with AA-dUTP sodium salt. Below is a comparison highlighting its uniqueness:

    Compound NameStructure SimilarityUnique Features
    Deoxyuridine 5'-triphosphateBase structureLacks aminoallyl modification
    Uridine 5'-triphosphateBase structureLacks deoxyribose; not suitable for DNA synthesis
    Aminoallyl deoxycytidine 5'-triphosphateSimilar modificationContains cytidine instead of uridine

    AA-dUTP sodium salt stands out due to its specific aminoallyl modification that allows for versatile applications in nucleic acid research and manipulation, distinguishing it from other nucleotide analogs .

    Molecular Formula and Stereochemical Configuration

    Aminoallyl-deoxyuridine triphosphate sodium salt possesses the empirical formula C₁₂H₂₀N₃O₁₄P₃ for the free acid form, with the sodium salt represented as C₁₂H₂₀N₃O₁₄P₃ · xNa⁺ [1] [2]. The compound is assigned Chemical Abstracts Service number 936327-10-5 and exhibits a molecular weight of 523.22 grams per mole for the free acid basis [1] [2]. When formulated as the sodium salt, the molecular weight increases to approximately 589.17 grams per mole, reflecting the presence of sodium counterions [7] [15].

    Table 1: Molecular Formula and Basic Chemical Properties

    PropertyValueSource
    Chemical Name5-(3-Aminoallyl)-2'-deoxyuridine 5'-triphosphate sodium saltMultiple chemical suppliers
    Molecular Formula (Free Acid)C₁₂H₂₀N₃O₁₄P₃Multiple sources consistent
    Molecular Formula (Sodium Salt)C₁₂H₂₀N₃O₁₄P₃ · xNa⁺Multiple sources consistent
    CAS Number936327-10-5Chemical databases
    Molecular Weight (Free Acid)523.22 g/molSigma-Aldrich, Carl Roth
    Molecular Weight (Sodium Salt)589.17 g/mol (tri-sodium salt)Thermo Fisher, AAT Bioquest

    The stereochemical configuration of aminoallyl-deoxyuridine triphosphate sodium salt is characterized by multiple chiral centers within the 2'-deoxy-β-D-ribofuranose sugar moiety [33]. The compound maintains the natural β-configuration at the anomeric carbon, ensuring compatibility with enzymatic incorporation systems [30] [33]. Nuclear magnetic resonance studies of related aminoallyl-modified deoxyuridines have demonstrated that these compounds preferentially adopt the anti-conformation around the glycosidic bond, with approximately 76% of molecules existing in this configuration [33]. The sugar ring predominantly exists in the southern conformation (2'-endo), with approximately 58% of molecules adopting this pucker [33].

    The aminoallyl modification at the C5 position introduces additional stereochemical complexity through the presence of the alkenyl linker [33]. This modification exists in the E-configuration (trans), with the amino group positioned to minimize steric interactions with the nucleobase and sugar components [33] [27]. The cisoid orientation of the alkenyl group relative to the uracil ring has been confirmed through nuclear magnetic resonance analysis [33].

    Sodium Counterion Interactions and Solubility Properties

    The sodium counterions in aminoallyl-deoxyuridine triphosphate sodium salt play a crucial role in neutralizing the negative charges associated with the triphosphate moiety [9] [11]. The triphosphate chain carries multiple negative charges at physiological pH, requiring cationic species for charge balance and enhanced solubility [13] [16]. The variable sodium content, denoted as xNa⁺ in the molecular formula, reflects the fact that the exact number of sodium ions may vary depending on the degree of neutralization and preparation conditions [1] [2].

    Solubility studies demonstrate that aminoallyl-deoxyuridine triphosphate sodium salt exhibits excellent water solubility, with commercial formulations available at concentrations ranging from 2 to 100 millimolar in aqueous solutions [9] [11] [13]. The compound also demonstrates solubility in dimethyl sulfoxide, expanding its utility in various experimental conditions [9]. Buffer compatibility has been established with Tris and TE (Tris-EDTA) buffer systems, with optimal stability observed at pH 7.0-7.5 [11] [14] [15].

    Table 2: Sodium Counterion Interactions and Solubility Properties

    PropertyValueConcentration RangeSource
    Water SolubilityHighly soluble in water2-100 mM aqueous solutions reportedGlpBio, AAT Bioquest
    DMSO SolubilitySoluble in DMSOVariable, solvent dependentGlpBio chemical properties
    Buffer CompatibilityCompatible with Tris, TE buffer systems4-50 mM in buffer systemsMultiple protocol sources
    Sodium Counterion RoleNeutralizes phosphate negative charges, enhances solubilityVariable sodium content (xNa⁺)Chemical principle analysis
    Solution StabilityStable at -20°C; limited stability at room temperatureMonths at -80°C, weeks at -20°CMultiple supplier storage recommendations

    The ionic strength of the solution significantly affects the solubility and stability of aminoallyl-deoxyuridine triphosphate sodium salt [12]. At physiological ionic strength (approximately 150 millimolar), the compound maintains enhanced solubility due to effective charge screening by the sodium counterions [12]. Temperature stability studies indicate that the compound remains stable when stored at -20°C to -80°C, but exhibits degradation at elevated temperatures [9] [11]. Storage recommendations consistently emphasize protection from light and minimization of freeze-thaw cycles to maintain compound integrity [9] [14].

    Comparative Analysis with Native dTTP Structure

    The structural comparison between aminoallyl-deoxyuridine triphosphate sodium salt and native deoxythymidine triphosphate reveals both similarities and critical differences that influence their biological and chemical properties [17] [19] [20]. Both compounds share identical 2'-deoxyribose sugar components and triphosphate chains, ensuring compatibility with the active sites of deoxyribonucleic acid polymerases [24] [26].

    The primary structural difference lies in the nucleobase modification at the C5 position [24] [26]. Native deoxythymidine triphosphate contains a methyl group at C5, resulting in the thymine base, while aminoallyl-deoxyuridine triphosphate features a 5-(3-aminoallyl) substituent attached to the uracil base [19] [20]. This modification increases the molecular weight by 41.05 grams per mole and introduces additional hydrogen bonding capabilities through the terminal amino group [1] [19].

    Table 3: Comparative Structural Analysis - AA-dUTP vs Native dTTP

    Structural FeatureAA-dUTP Sodium SaltNative dTTPKey Differences
    NucleobaseUracil with aminoallyl group at C5Thymine (5-methyluracil)Amino functionality vs methyl group
    C5 Position Modification5-(3-aminoallyl) modificationMethyl group at C5Larger, polar substitution vs small hydrophobic
    Sugar Component2'-deoxyribose (same as dTTP)2'-deoxyribose (identical)No difference
    Phosphate ChainTriphosphate chain (same as dTTP)Triphosphate chain (identical)No difference
    Molecular Weight523.22 g/mol (free acid)482.17 g/mol+41.05 g/mol increase
    Charge DistributionAdditional positive charge from amino groupStandard nucleotide charge patternAdditional positive charge potential
    Hydrogen BondingAdditional H-bond donor capabilityStandard hydrogen bonding patternEnhanced H-bonding capacity

    Steric hindrance analysis reveals that the aminoallyl modification at C5 introduces significantly increased bulk compared to the methyl group in native deoxythymidine triphosphate [24] [26]. This increased steric demand can affect polymerase recognition and incorporation efficiency, requiring adaptation by the enzymatic machinery [24] [27] [29]. Despite these modifications, aminoallyl-deoxyuridine triphosphate maintains the ability to form Watson-Crick base pairs with adenine, though the geometry may be slightly altered due to the bulkier C5 substituent [24] [27].

    Charge distribution patterns differ between the two compounds due to the ionizable amino group in aminoallyl-deoxyuridine triphosphate [33]. Nuclear magnetic resonance-derived pKa measurements for related aminoallyl-modified deoxyuridines indicate a pKa value of approximately 9.69, suggesting that a significant fraction of the amino groups remain protonated at physiological pH [33]. This additional positive charge potential can influence interactions with polymerases and other nucleic acid-binding proteins [24] [26].

    Dates

    Modify: 2024-04-14
    [1]. Cox WG, et al. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. Biotechniques. 2004 Jan;36(1):114-22.

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